

# Ftaxilide vs standard tuberculosis drugs efficacy

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ftaxilide

CAS No.: 19368-18-4

Cat. No.: S003711

Get Quote

## Current Landscape of Tuberculosis Treatment

Recent guidelines, particularly a major update published in late 2024, have shifted treatment towards shorter, all-oral regimens for both drug-susceptible (DS-TB) and drug-resistant TB (DR-TB) [1] [2]. The most significant advances are in the treatment of multidrug-resistant (MDR) and rifampin-resistant (RR) TB.

The table below summarizes the key, currently recommended regimens for drug-resistant TB, which represent the modern standard of care for comparison.

| Regimen Name  | Drug Components                                  | Indication                                               | Treatment Duration | Key Trial Evidence                                                     |
|---------------|--------------------------------------------------|----------------------------------------------------------|--------------------|------------------------------------------------------------------------|
| BPaLM [1] [2] | Bedaquiline, Pretomanid, Linezolid, Moxifloxacin | RR/MDR-TB, fluoroquinolone-susceptible                   | 6 months           | Clinical trials demonstrating efficacy vs. longer (15+ month) regimens |
| BPaL [1] [2]  | Bedaquiline, Pretomanid, Linezolid               | RR/MDR-TB with fluoroquinolone resistance or intolerance | 6 months           | Nix-TB, ZeNix; showed ~90% cure for XDR-TB [3] [4]                     |

| Regimen Name                            | Drug Components                                               | Indication                                   | Treatment Duration | Key Trial Evidence                   |
|-----------------------------------------|---------------------------------------------------------------|----------------------------------------------|--------------------|--------------------------------------|
| <b>BEAT-TB Regimen</b><br>[5]           | Bedaquiline, Delamanid, Linezolid, (Levofloxacin/Clofazimine) | MDR/RR-TB                                    | 6 months           | BEAT-TB clinical trial (NCT04062201) |
| <b>Modified 9-month Regimens</b><br>[5] | Based on newer drugs (e.g., Bedaquiline, Delamanid)           | MDR/RR-TB without fluoroquinolone resistance | 9 months           | endTB clinical trial (NCT02754765)   |

## Standardized Efficacy Assessment Protocols

In clinical trials, the efficacy of tuberculosis drug regimens is evaluated using standardized methodologies and endpoints. The protocols below are representative of those used to generate the data for the regimens listed above.

- **Primary Efficacy Endpoint: Sputum Culture Conversion** [6]
  - **Objective:** To measure the time until a patient's sputum samples convert from positive to negative for *M. tuberculosis* culture.
  - **Methodology:**
    - **Sample Collection:** Sputum is collected from patients at predefined intervals (e.g., monthly).
    - **Processing & Culture:** Samples are processed and cultured in liquid (e.g., MGIT 960 system) and/or on solid (e.g., Lowenstein-Jensen) media [7].
    - **Monitoring:** Time to culture conversion is a key metric. Successful conversion is typically defined as two consecutive negative cultures taken at least 7 days apart.
  - **Outcome Measure:** The proportion of patients with culture conversion at critical time points (e.g., at 2 months) is a common indicator of regimen effectiveness.
- **Defining Treatment Success** [7]
  - **Final Outcome Assessment:** This is determined at the end of treatment and during a post-treatment follow-up period (often 12 months).
  - **Criteria:**
    - **Cure:** A patient who completes treatment with a negative final sputum culture.

- **Treatment Completion:** Finishing treatment without meeting the cure criteria but without evidence of failure.
- **Failure:** A positive sputum culture at or after 5 months of treatment.
- **Relapse:** A patient who becomes culture-positive again after being classified as cured or treatment completed during the follow-up period.
- **Composite "Success" Rate:** The sum of "cure" and "treatment completion" is often reported as the overall success rate of a regimen.

The following workflow visualizes the typical pathway of a patient in a TB clinical trial, from diagnosis through to the final assessment of treatment outcome.



[Click to download full resolution via product page](#)

## Recommendations for Further Research

Given that "**Ftaxilide**" is not listed in current guidelines or clinical trial landscapes [1] [3] [4], you may find it helpful to:

- **Verify the compound name:** The name "**Ftaxilide**" may be a code name, developmental designation, or a compound from a specific regional context. Checking patent databases or non-English language literature might yield results.

- **Consult earlier research:** Explore scientific databases for pre-clinical or early-phase clinical trials that may not yet be reflected in formal treatment guidelines.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Treatment of Drug-Resistant and Drug-Susceptible TB [idsociety.org]
2. Updated Guidelines on the Treatment of Drug-Susceptible ... [cdc.gov]
3. A New Era in Tuberculosis Prevention and Treatment [pmc.ncbi.nlm.nih.gov]
4. Revolutionizing tuberculosis treatment - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]
5. Scope of the 2025 update and available evidence [tbksp.who.int]
6. Comparative efficacy and acceptability of five anti-tubercular ... [pmc.ncbi.nlm.nih.gov]
7. Comparison of the safety and efficacy of a fixed-dose ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ftaxilide vs standard tuberculosis drugs efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b003711#ftaxilide-vs-standard-tuberculosis-drugs-efficacy>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)